Cas no 1280290-03-0 (1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one)

1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Phenyl-3-piperazin-1-yl-pyrrolidin-2-one
- 1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one
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- Inchi: 1S/C14H19N3O/c18-14-13(16-10-7-15-8-11-16)6-9-17(14)12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
- InChI Key: YIPMXNLEFGLUFN-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2)CCC(N2CCNCC2)C1=O
1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B522565-100mg |
1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one |
1280290-03-0 | 100mg |
$ 250.00 | 2022-06-07 | ||
Enamine | EN300-74432-0.1g |
1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one |
1280290-03-0 | 95.0% | 0.1g |
$241.0 | 2025-02-19 | |
Enamine | EN300-74432-10.0g |
1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one |
1280290-03-0 | 95.0% | 10.0g |
$3007.0 | 2025-02-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13702-10G |
1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one |
1280290-03-0 | 95% | 10g |
¥ 11,675.00 | 2023-03-31 | |
Enamine | EN300-74432-0.25g |
1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one |
1280290-03-0 | 95.0% | 0.25g |
$347.0 | 2025-02-19 | |
Enamine | EN300-74432-5.0g |
1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one |
1280290-03-0 | 95.0% | 5.0g |
$2028.0 | 2025-02-19 | |
1PlusChem | 1P01AHUW-10g |
1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one |
1280290-03-0 | 95% | 10g |
$3779.00 | 2023-12-25 | |
A2B Chem LLC | AV68520-1g |
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one |
1280290-03-0 | 95% | 1g |
$771.00 | 2024-04-20 | |
A2B Chem LLC | AV68520-2.5g |
1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one |
1280290-03-0 | 95% | 2.5g |
$1478.00 | 2024-04-20 | |
Aaron | AR01AI38-1g |
1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one |
1280290-03-0 | 95% | 1g |
$987.00 | 2025-02-09 |
1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one Related Literature
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
Additional information on 1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one
Comprehensive Overview of 1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one (CAS No. 1280290-03-0): Properties, Applications, and Research Insights
1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one (CAS No. 1280290-03-0) is a structurally unique compound that has garnered significant attention in pharmaceutical and biochemical research due to its versatile piperazine and pyrrolidinone moieties. This heterocyclic molecule combines a phenyl group with a piperazine-linked pyrrolidin-2-one core, making it a promising candidate for drug discovery and material science applications. Its molecular formula, C14H19N3O, and precise chemical structure contribute to its interactions with biological targets, particularly in the central nervous system (CNS) and enzyme modulation.
Recent studies highlight the compound's potential in addressing neurodegenerative diseases, a hot topic in 2024 due to the rising global prevalence of conditions like Alzheimer's and Parkinson's. Researchers are exploring its kinase inhibition properties, which align with current trends in targeted cancer therapies and precision medicine. The piperazine moiety, known for enhancing bioavailability, positions this compound as a key intermediate in developing small-molecule therapeutics. Users frequently search for terms like "piperazine derivatives in CNS drugs" or "pyrrolidinone-based inhibitors," reflecting growing interest in its mechanisms.
From a synthetic chemistry perspective, 1-phenyl-3-(piperazin-1-yl)pyrrolidin-2-one is synthesized via multi-step organic reactions, often involving N-alkylation of piperazine with halogenated pyrrolidinone precursors. Its logP value (estimated at 1.8) suggests moderate lipophilicity, ideal for blood-brain barrier penetration—a critical factor in CNS drug design. Analytical techniques like HPLC-MS and NMR spectroscopy are essential for characterizing its purity, a common query among quality control professionals.
The compound's structure-activity relationship (SAR) has been investigated for G-protein-coupled receptor (GPCR) modulation, particularly in serotonin and dopamine pathways. This aligns with trending searches on "GPCR-targeted drug discovery" and "next-generation antipsychotics." Notably, its low cytotoxicity profile in vitro makes it a safer alternative for preclinical studies compared to traditional scaffolds.
In material science, the aromatic-piperazine hybrid structure of CAS 1280290-03-0 enables applications in polymeric catalysts and ligand design. Its thermal stability (decomposition above 250°C) suits high-temperature processes, while its nitrogen-rich framework supports coordination chemistry—addressing frequent industry searches for "heterocyclic ligands in catalysis."
Regulatory databases classify this compound as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. As of 2024, no major restrictions apply, but researchers should monitor updates from agencies like the FDA and EMA, especially concerning novel psychoactive substances (NPS) regulations—a highly searched topic in pharmaceutical compliance.
Future research directions include optimizing its pharmacokinetic profile through prodrug strategies and exploring combination therapies with existing CNS drugs. The compound's patent landscape shows increasing filings since 2020, particularly in neuroprotection and cognitive enhancement applications—key areas in aging population research.
For suppliers and distributors, accurate analytical certificates (CoA) and stable isotope-labeled versions (e.g., 13C/15N) are in demand, as indicated by procurement-related search trends. Storage recommendations typically suggest 2-8°C under inert atmosphere for long-term stability.
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